

Spectroscopic and Physicochemical Analysis of 3-Aminopyrrolidine Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminopyrrolidine dihydrochloride

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Introduction

3-Aminopyrrolidine dihydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **3-aminopyrrolidine dihydrochloride**, offering a valuable resource for its application in research and synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **3-aminopyrrolidine dihydrochloride** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₂ Cl ₂ N ₂	[1][2]
Molecular Weight	159.05 g/mol	[1]
Appearance	White to pale cream or pale brown powder	[3]
Melting Point	>300 °C (decomposes)	
Solubility	Soluble in water.	
CAS Number	103831-11-4	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of **3-aminopyrrolidine dihydrochloride**. The following sections present a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of two hydrochloride salts, the amine protons are expected to be broad and may exchange with deuterium in deuterated solvents. The use of a deuterated solvent such as D₂O or DMSO-d₆ is common for amine salts.[4]

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.2	m	1H	CH-NH ₂
~3.2 - 3.7	m	4H	CH ₂ -N
~2.0 - 2.5	m	2H	CH ₂

Note: Actual chemical shifts and multiplicities can be found by accessing the spectrum available at ChemicalBook.[5]

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~45 - 55	CH-NH ₂
~40 - 50	CH ₂ -N
~30 - 40	CH ₂

Note: The ¹³C NMR spectrum is available for viewing at ChemicalBook.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For **3-aminopyrrolidine dihydrochloride**, the spectrum is characterized by absorptions corresponding to N-H and C-H bonds, as well as the effects of the hydrochloride salt. The presence of the ammonium salt (R-NH₃⁺) will result in characteristic broad absorptions.[7]

Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (primary amine)
3000 - 2850	Medium	C-H stretch (aliphatic)
2800 - 2400	Broad, Strong	N-H stretch (ammonium salt)
1650 - 1580	Medium	N-H bend (primary amine)
1250 - 1020	Medium	C-N stretch (aliphatic amine)

Note: The IR spectrum for **3-Aminopyrrolidine dihydrochloride** can be viewed at ChemicalBook.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For cyclic amines, the molecular ion peak is typically observed. Fragmentation often occurs via α -cleavage, leading to the loss of substituents adjacent to the nitrogen atom.^[9]^[10]

Mass Spectrometry Data

m/z	Interpretation
86	$[M-2HCl]^+$ (Molecular ion of the free base)
57	Fragmentation ion
43	Fragmentation ion

Note: The mass spectrum is available for viewing at ChemicalBook.^[11]

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-aminopyrrolidine dihydrochloride** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
- Instrument Setup:
 - Spectrometer: 300-500 MHz NMR spectrometer.
 - Nuclei: ¹H and ¹³C.
 - Reference: Tetramethylsilane (TMS) or the residual solvent peak.
- Data Acquisition:

- Acquire ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire ^{13}C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Nujol Mull Method: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, and then place it between two salt plates (e.g., NaCl or KBr).
- Instrument Setup:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
- Data Acquisition: Record the spectrum, ensuring a clean background is taken prior to sample analysis.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

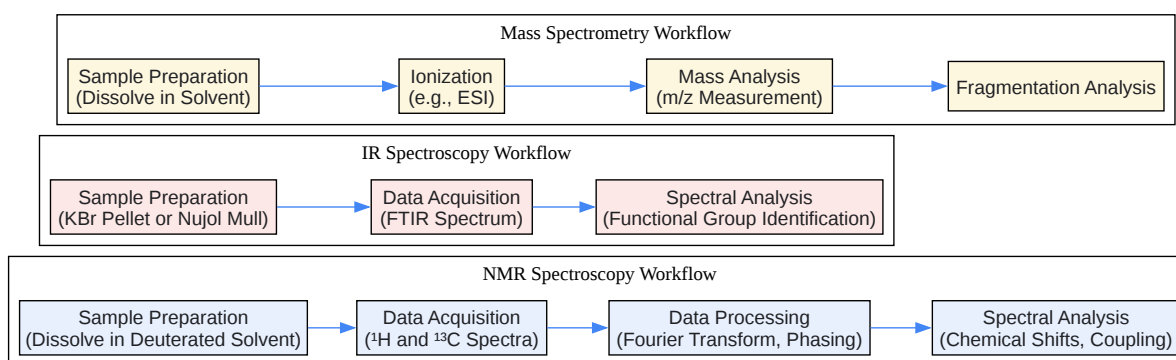
Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water).
- Instrument Setup:

- Mass Spectrometer: Electrospray ionization (ESI) or other suitable ionization technique coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
- Mode: Positive ion mode is typically used for amines.
- Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and physicochemical properties of **3-aminopyrrolidine dihydrochloride**. The presented data and experimental protocols are intended to support researchers and scientists in the effective utilization of this important chemical building block in their synthetic and drug discovery endeavors. For definitive spectral data, users are encouraged to consult the referenced spectral databases.

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